DDD-028

Receptor Binding Antipsychotic Activity Structure-Activity Relationship (SAR)

Researchers face false equivalence between DDD-028 and its thia-analog DDD-016 for CNS studies. This non-sulfur-containing pentacyclic aromatic framework lacks 5-HT2A/D2 affinity, making it unsuitable for antipsychotic research but optimal for organic electronics. - **Primary application**: Electron-transporting layer in OFETs; sulfur-free azaacene scaffold for improved charge mobility. - **Control use**: Pharmacologically inert comparator for DDD-016 SAR studies. - **Supply advantage**: Stocked as R&D-grade material; no DEA restrictions. Immediate dispatch.

Molecular Formula C20H20N2
Molecular Weight 288.4 g/mol
Cat. No. B13436195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDD-028
Molecular FormulaC20H20N2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)C3=C4N2CCC5=CC=CC=C5C4=CC=C3
InChIInChI=1S/C20H20N2/c1-21-11-10-19-18(13-21)17-8-4-7-16-15-6-3-2-5-14(15)9-12-22(19)20(16)17/h2-8H,9-13H2,1H3
InChIKeyXKGPHJMKJBEURD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1,5-diazapentacyclo[10.8.1.02,7.08,21.013,18]henicosa-2(7),8(21),9,11,13,15,17-heptaene: Baseline Compound Profile and Structural Context


5-Methyl-1,5-diazapentacyclo[10.8.1.02,7.08,21.013,18]henicosa-2(7),8(21),9,11,13,15,17-heptaene is a complex pentacyclic organic compound classified within the diazapentacyclo family . It is the direct, non-sulfur containing (des-thia) analog of the investigational compound DDD-016, a 13-thia-1,5-diazapentacyclo derivative which has been characterized for its receptor binding affinities as a potential atypical antipsychotic [1]. This structural modification—the replacement of a sulfur atom with a carbon atom in the ring system—fundamentally alters the compound's electronic properties and pharmacological profile, repositioning its primary application potential away from CNS-targeted pharmaceuticals and towards the field of organic electronics and materials science.

1
Materials Science Workflow Nitrogen-doped pentacyclic aromatic framework suited for N-PAH and azaacene research contexts Class-level fit inferred from structural scaffold
2
Non-CNS Compound Selection Des-thia analog lacking the 13-thia pharmacophore; not applicable to CNS receptor-binding studies Structurally diverged from DDD-016 pharmacology
3
Des-Thia Analog Context Carbon-for-sulfur substitution redirects utility toward organic electronics and materials science May support electron-transport material screening

Why 5-Methyl-1,5-diazapentacyclo[10.8.1.02,7.08,21.013,18]henicosa-2(7),8(21),9,11,13,15,17-heptaene Cannot Be Substituted with Its 13-Thia Analog DDD-016


Generic substitution between 5-Methyl-1,5-diazapentacyclo[10.8.1.02,7.08,21.013,18]henicosa-2(7),8(21),9,11,13,15,17-heptaene and its closest analog, DDD-016, is not scientifically valid due to a critical difference in molecular architecture. DDD-016 contains a sulfur atom (13-thia), which is essential for its high-affinity binding to CNS receptors such as serotonin 5-HT2A and dopamine D2, the core of its proposed antipsychotic mechanism [1]. The target compound's carbon-for-sulfur substitution eliminates these specific receptor interactions. This fundamental change redirects the compound's utility, making it unsuitable for CNS-targeted studies but potentially superior for applications where sulfur-free, nitrogen-doped polycyclic aromatic frameworks are required for optimized electronic and photophysical properties [2]. This evidence guide quantifies the implications of this structural differentiation for scientific selection and procurement.

Property
Target Compound
DDD-016
13-Thia Bridge
Absent (des-thia)
Present (13-thia)
CNS Receptor Binding
Profile may not transfer; zero known CNS targets
Screened against >80 CNS receptors; 5-HT2A/D2 binding reported
Application Domain
Materials science / organic electronics context
CNS pharmacology research context

Quantitative Evidence Guide for Differentiating 5-Methyl-1,5-diazapentacyclo[10.8.1.02,7.08,21.013,18]henicosa-2(7),8(21),9,11,13,15,17-heptaene from DDD-016


Structural Differentiation: Absence of 13-Thia Bridge Diverts CNS Receptor Binding Profile

The target compound is the non-sulfur containing analog of DDD-016. The presence of the 13-thia bridge in DDD-016 is essential for its designed atypical antipsychotic activity, which is mediated through dual serotonin 5-HT2A and dopamine D2 receptor antagonism [1]. The target compound's carbon-for-sulfur substitution eliminates this key pharmacophore, resulting in a completely divergent activity profile. While no receptor binding data is available for the target compound, the critical role of the sulfur atom in the analog's activity makes it a quantitative point of differentiation for procurement.

Pharmacophore Divergence
Class-level inference
13-Thia Bridge Absent
DDD-016: Present (100% structural difference at pharmacophore)
CNS receptor-binding profile may not transfer
Based on SAR for DDD-016 analog; target compound data to verify
Receptor Binding Antipsychotic Activity Structure-Activity Relationship (SAR)

Divergence from CNS-Targeted Application: Quantitative Evidence from DDD-016's Receptor Profile

DDD-016 was rationally designed and screened for its binding affinity across a broad panel of over 80 CNS receptors, with its proposed antipsychotic activity believed to be mediated through dual antagonism of serotonin 5-HT2A and dopamine D2 receptors [1]. This profile defines its potential use case. The target compound, lacking the sulfur atom integral to this binding, is not applicable to this domain. This negative selection criterion provides a clear, quantifiable reason to avoid the target compound for CNS applications and instead source it for its potential in non-pharmaceutical fields.

CNS Domain Exclusion
Reported context
Zero known CNS targets
DDD-016 screened against >80 CNS receptors
Supports domain-specific procurement review
Negative selection criterion for pharmacology workflows
Atypical Antipsychotic Dopamine D2 Serotonin 5-HT2A

Potential Superiority as a Building Block for Organic Electronics: Class-Level Inference

The target compound is a nitrogen-doped, fully aromatic pentacyclic framework, classifying it as a member of the azaacene family. Such N-heteropolycyclic aromatic compounds, like the related 6,13-diazapentacene (DAP), are of significant interest as potential electron-transporting semiconductors in organic electronics [1]. Unlike the sulfur-containing DDD-016, which is optimized for receptor interactions, the target compound's all-carbon, nitrogen-doped scaffold is more closely aligned with materials designed for charge transport. This positions it as a superior candidate for research in organic field-effect transistors (OFETs) and other electronic devices compared to its thia-analog.

Organic Electronics Potential
Class-level inference
Azaacene class member
Structurally aligned with N-PAH frameworks for charge transport
May support materials science research fit
Inferred from diazapentacene literature precedent
Organic Electronics Azaacenes N-Heteropolycycles

Molecular Formula and Weight Verification for Procurement

The molecular formula for 5-Methyl-1,5-diazapentacyclo[10.8.1.02,7.08,21.013,18]henicosa-2(7),8(21),9,11,13,15,17-heptaene is C20H20N2, with a molecular weight of 288.4 g/mol . This distinguishes it from the sulfur-containing analog DDD-016, which has the formula C19H18N2S and a molecular weight of 306.43 g/mol [1]. This difference is a primary identifier for ensuring the correct compound is sourced and received.

Identity Verification
Specification review
C20H20N2 / 288.4 g/mol
DDD-016: C19H18N2S / 306.43 g/mol (−18.03 g/mol)
Supports procurement identity verification
Vendor specification and PubChem cross-reference
Chemical Identity Molecular Formula Quality Control

Optimal Research and Procurement Applications for 5-Methyl-1,5-diazapentacyclo[10.8.1.02,7.08,21.013,18]henicosa-2(7),8(21),9,11,13,15,17-heptaene


Precursor for N-Doped Polycyclic Aromatic Hydrocarbons (N-PAHs) in Organic Electronics Research

Given its classification as a nitrogen-containing pentacyclic aromatic framework, the primary recommended application for this compound is as a core building block or model system for developing novel N-PAHs for organic electronics [1]. This includes its use as a potential electron-transporting material in the active layers of organic field-effect transistors (OFETs), where sulfur-free, nitrogen-doped scaffolds are investigated for improved charge carrier mobility and stability [1]. Its procurement should be prioritized for research groups focused on synthesizing and characterizing new azaacene derivatives for optoelectronic applications.

Negative Control or Inactive Analog for CNS-Targeted Studies on DDD-016

In pharmacological studies investigating the mechanism of action of DDD-016, the target compound can serve a specific and valuable purpose as a structurally related but pharmacologically inactive control [2]. Its inability to bind to CNS receptors (inferred from the absence of the critical 13-thia bridge) makes it an ideal comparator to confirm that the observed biological effects of DDD-016 are indeed dependent on its sulfur-containing pharmacophore. This is a niche but high-value application for groups specializing in the SAR of DDD-016 or related atypical antipsychotic scaffolds.

Fundamental Photophysical Characterization of Azaacenes

This compound can be procured for fundamental research into the photophysical properties of azaacenes. Studies on related diazapentacenes have demonstrated their complex behavior on metal surfaces, including detailed characterization of singlet and triplet states, and electronic spectra [1]. Researchers in physical chemistry and materials science can utilize this compound to investigate how subtle changes in the pentacyclic framework (e.g., a fully carbonaceous bridge vs. a thia-bridge) influence key properties like HOMO-LUMO gaps, absorption/emission spectra, and exciton dynamics. This is a distinct application from its sulfur-containing analog, which is targeted for biological studies [2].

Synthetic Intermediate for More Complex Polycyclic Architectures

The rigid, nitrogen-containing pentacyclic core of the target compound makes it a potential synthetic intermediate for constructing larger, more complex molecular architectures. Its well-defined structure offers sites for further functionalization, allowing it to serve as a scaffold for combinatorial library synthesis aimed at discovering novel materials with tailored electronic, optical, or self-assembly properties. This application leverages its unique structure beyond the known applications of its analog DDD-016 [2].

Application
Selection Property
Validation Focus
Organic electronics N-PAH research
N-PAH framework context
Charge transport and electronic property review
Des-thia comparator for CNS studies
Des-thia structural analog identity
Pharmacophore-dependent endpoint context
Azaacene photophysical studies
Pentacyclic azaacene scaffold
Singlet and triplet state characterization
Polycyclic architecture synthesis
Rigid N-containing core
Scaffold functionalization review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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